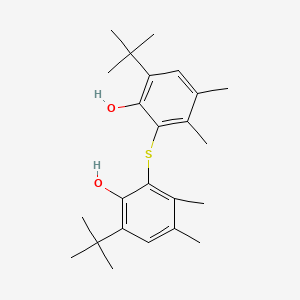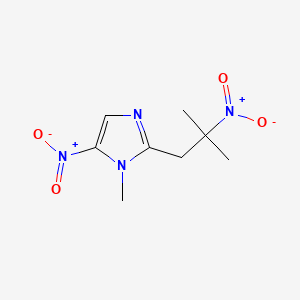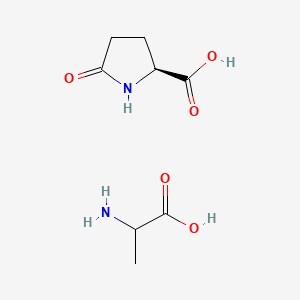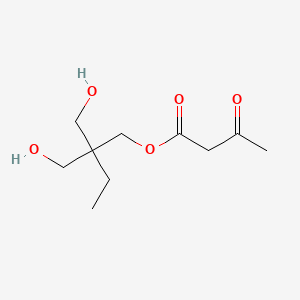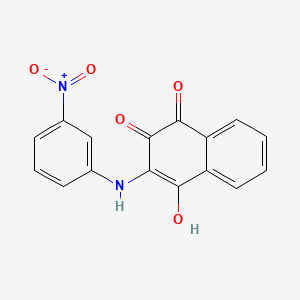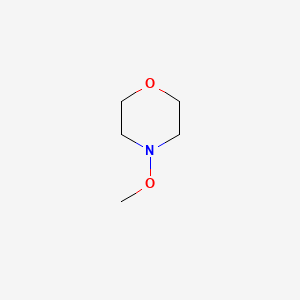
Benzene, 1,1'-(2,2-dimethylpropylidene)bis(4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le Benzène, 1,1'-(2,2-diméthylpropylidène)bis(4-méthyl-) est un composé organique doté d'une structure complexe. Il est constitué de deux cycles benzéniques reliés par un pont 2,2-diméthylpropylidène, chaque cycle benzénique étant en outre substitué par un groupe méthyle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du Benzène, 1,1'-(2,2-diméthylpropylidène)bis(4-méthyl-) implique généralement la réaction du chlorure de 4-méthylbenzyle avec le 2,2-diméthylpropane en présence d'une base forte telle que l'hydrure de sodium. La réaction est réalisée dans des conditions anhydres afin d'éviter toute réaction secondaire. Le produit est ensuite purifié par chromatographie sur colonne pour obtenir le composé souhaité avec un rendement élevé.
Méthodes de production industrielle
À l'échelle industrielle, la production de ce composé peut impliquer une voie de synthèse similaire mais avec des conditions de réaction optimisées pour garantir une efficacité et un rendement plus élevés. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut contribuer à l'accroissement de la production tout en maintenant la qualité du produit.
Analyse Des Réactions Chimiques
Types de réactions
Le Benzène, 1,1'-(2,2-diméthylpropylidène)bis(4-méthyl-) subit divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants forts tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Des réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium.
Substitution : Les réactions de substitution aromatique électrophile sont courantes, où les cycles benzéniques peuvent être substitués par divers électrophiles.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou basique.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Électrophiles tels que le brome ou l'acide nitrique en présence d'un catalyseur tel que le chlorure d'aluminium.
Principaux produits formés
Oxydation : Formation d'acides carboxyliques ou de cétones.
Réduction : Formation d'alcools ou d'alcanes.
Substitution : Formation de dérivés benzéniques substitués.
Applications de la recherche scientifique
Le Benzène, 1,1'-(2,2-diméthylpropylidène)bis(4-méthyl-) a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour ses interactions potentielles avec les macromolécules biologiques.
Médecine : Étudié pour ses propriétés thérapeutiques potentielles et comme précurseur du développement de médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action du Benzène, 1,1'-(2,2-diméthylpropylidène)bis(4-méthyl-) implique son interaction avec diverses cibles moléculaires. Le composé peut subir des réactions de substitution aromatique électrophile, où les cycles benzéniques agissent comme des nucléophiles et réagissent avec des électrophiles. La présence du pont 2,2-diméthylpropylidène influence la réactivité et la stabilité du composé, ce qui en fait un candidat unique pour diverses transformations chimiques.
Applications De Recherche Scientifique
Benzene, 1,1’-(2,2-dimethylpropylidene)bis(4-methyl-) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzene, 1,1’-(2,2-dimethylpropylidene)bis(4-methyl-) involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the benzene rings act as nucleophiles and react with electrophiles. The presence of the 2,2-dimethylpropylidene bridge influences the reactivity and stability of the compound, making it a unique candidate for various chemical transformations.
Comparaison Avec Des Composés Similaires
Composés similaires
- Benzène, 1,1'-(2-méthyl-1-propénylidène)bis-
- Benzène, 1,1'-(1,2-éthanediyl)bis[4-méthyl-]
- 1,4-diméthoxy-2-méthyl-5-(prop-1-én-2-yl)benzène
Unicité
Le Benzène, 1,1'-(2,2-diméthylpropylidène)bis(4-méthyl-) est unique en raison de la présence du pont 2,2-diméthylpropylidène, qui lui confère des propriétés chimiques et une réactivité distinctes par rapport à d'autres composés similaires. Cette caractéristique structurelle en fait un composé précieux pour diverses applications dans la recherche et l'industrie.
Propriétés
Numéro CAS |
35509-17-2 |
|---|---|
Formule moléculaire |
C19H24 |
Poids moléculaire |
252.4 g/mol |
Nom IUPAC |
1-[2,2-dimethyl-1-(4-methylphenyl)propyl]-4-methylbenzene |
InChI |
InChI=1S/C19H24/c1-14-6-10-16(11-7-14)18(19(3,4)5)17-12-8-15(2)9-13-17/h6-13,18H,1-5H3 |
Clé InChI |
ZRXFVMYSEOGYIF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


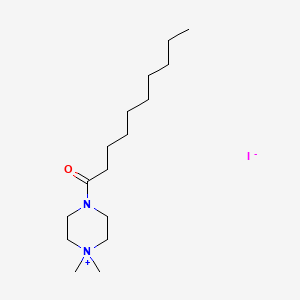
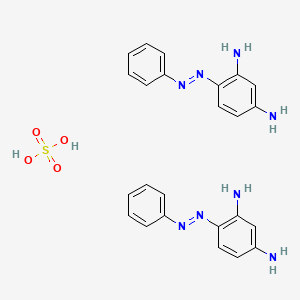
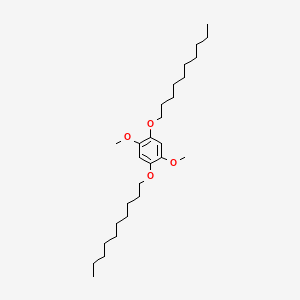



![N-[(1-Methylpropoxy)methyl]acrylamide](/img/structure/B12658031.png)
